4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
Overview
Description
This compound is a type of benzenesulfonamide . It has a pyrimidine moiety, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of this compound involves various synthetic approaches. These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Scientific Research Applications
Cognitive Function Research
4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide has been explored in the context of cognitive function. One study specifically investigated its role as a 5-HT6 receptor antagonist in rodent models of learning and cognition. However, the results indicated inconsistencies with prior reports suggesting therapeutic potential for cognitive disorders (Lindner et al., 2003).
Anticancer and Anti-HIV Activities
This compound has been examined for its anticancer and anti-HIV properties. Research includes the development of triazolethymine derivatives showing significant cytotoxic activities against cancer cell lines and potent activity against HIV-1 replication (Almashal et al., 2020). Additionally, its derivatives have been synthesized and tested for antimicrobial properties against various bacterial and fungal strains, showing promising results in some cases (Hassan et al., 2009).
Topical Antiglaucoma Properties
Studies have also shown the potential of derivatives of 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide in treating glaucoma. Specifically, their ability to inhibit carbonic anhydrase isozymes involved in aqueous humor secretion within the eye suggests potential as topical antiglaucoma agents (Casini et al., 2002).
Radiosensitizing Effect in Cancer Therapy
Further research indicates the utility of phenylpyrimidine derivatives of this compound in enhancing the effectiveness of radiotherapy for cancer treatment. These derivatives have shown promising results in increasing radiosensitivity, potentially offering a new approach to cancer treatment (Jung et al., 2019).
properties
IUPAC Name |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFWSXQTXRMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017998 | |
Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
CAS RN |
202466-68-0 | |
Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202466-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-04-6790 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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